molecular formula C19H17ClN2O2 B12377038 4-[(1S)-6-chloro-2,3-dihydro-1H-inden-1-yl]-7,8-dimethoxyquinazoline

4-[(1S)-6-chloro-2,3-dihydro-1H-inden-1-yl]-7,8-dimethoxyquinazoline

Cat. No.: B12377038
M. Wt: 340.8 g/mol
InChI Key: MMLGZRFGZAYZTE-ZDUSSCGKSA-N
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Description

4-[(1S)-6-chloro-2,3-dihydro-1H-inden-1-yl]-7,8-dimethoxyquinazoline is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of chloro and methoxy substituents, as well as the indenyl group, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 4-[(1S)-6-chloro-2,3-dihydro-1H-inden-1-yl]-7,8-dimethoxyquinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indenyl Intermediate: The synthesis begins with the preparation of the indenyl intermediate through a series of reactions, including halogenation and cyclization.

    Quinazoline Core Construction: The quinazoline core is constructed by reacting appropriate aromatic amines with formamide derivatives under controlled conditions.

    Coupling Reaction: The final step involves coupling the indenyl intermediate with the quinazoline core using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-[(1S)-6-chloro-2,3-dihydro-1H-inden-1-yl]-7,8-dimethoxyquinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the compound into its corresponding amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(1S)-6-chloro-2,3-dihydro-1H-inden-1-yl]-7,8-dimethoxyquinazoline has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(1S)-6-chloro-2,3-dihydro-1H-inden-1-yl]-7,8-dimethoxyquinazoline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to specific biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

4-[(1S)-6-chloro-2,3-dihydro-1H-inden-1-yl]-7,8-dimethoxyquinazoline can be compared with other similar compounds, such as:

    4-[(1S)-6-chloro-2,3-dihydro-1H-inden-1-yl]-quinazoline: Lacks the methoxy groups, which may affect its reactivity and binding properties.

    7,8-dimethoxyquinazoline: Lacks the indenyl and chloro substituents, resulting in different chemical and biological properties.

    6-chloro-7,8-dimethoxyquinazoline: Lacks the indenyl group, which may influence its overall stability and interactions with targets.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H17ClN2O2

Molecular Weight

340.8 g/mol

IUPAC Name

4-[(1S)-6-chloro-2,3-dihydro-1H-inden-1-yl]-7,8-dimethoxyquinazoline

InChI

InChI=1S/C19H17ClN2O2/c1-23-16-8-7-14-17(21-10-22-18(14)19(16)24-2)13-6-4-11-3-5-12(20)9-15(11)13/h3,5,7-10,13H,4,6H2,1-2H3/t13-/m0/s1

InChI Key

MMLGZRFGZAYZTE-ZDUSSCGKSA-N

Isomeric SMILES

COC1=C(C2=C(C=C1)C(=NC=N2)[C@H]3CCC4=C3C=C(C=C4)Cl)OC

Canonical SMILES

COC1=C(C2=C(C=C1)C(=NC=N2)C3CCC4=C3C=C(C=C4)Cl)OC

Origin of Product

United States

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